![molecular formula C16H11NO4 B1522589 (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)méthanone CAS No. 1260722-59-5](/img/structure/B1522589.png)
(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)méthanone
Vue d'ensemble
Description
3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone, also known as ABF-BDM, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. ABF-BDM is an aromatic heterocyclic compound belonging to the family of benzofurans, a class of compounds that are known to have a variety of biological activities. ABF-BDM has been found to have potential applications in medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Traitement de la maladie d'Alzheimer
Dérivés de benzofurane : , y compris le composé en question, ont été étudiés pour leur potentiel dans le traitement de la maladie d'Alzheimer (MA). Ils agissent comme inhibiteurs de l'acétylcholinestérase (AChE) et de la butyrylcholinestérase (BuChE), des enzymes impliquées dans la progression de la MA . Ces composés peuvent empêcher la dégradation de l'acétylcholine, un neurotransmetteur dont la déficience est liée au déclin cognitif chez les patients atteints de MA.
Activité anticancéreuse
Les dérivés de benzofurane se sont révélés prometteurs dans la recherche anticancéreuse. Ils ont été conçus pour cibler diverses lignées cellulaires cancéreuses, y compris le cancer de la prostate, le cancer du pancréas et la leucémie lymphoblastique aiguë . Les analogues structuraux du composé ont été évalués pour leur capacité à provoquer l'arrêt du cycle cellulaire et à induire l'apoptose, des mécanismes cruciaux dans le traitement du cancer.
Applications antivirales
Le squelette structural du benzofurane est présent dans les produits naturels ayant des activités antivirales. Des composés contenant des cycles benzofuraniques ont été rapportés comme présentant une activité contre le virus de l'hépatite C et sont censés constituer des médicaments thérapeutiques efficaces pour cette maladie .
Propriétés antibactériennes
Les composés benzofuraniques possèdent également des propriétés antibactériennes. Leur structure unique leur permet d'interagir avec les composants cellulaires bactériens, ce qui pourrait conduire au développement de nouveaux antibiotiques .
Effets anti-oxydants
Ces composés sont connus pour leurs effets anti-oxydants. En neutralisant les radicaux libres, les dérivés de benzofurane peuvent contribuer à la protection contre les maladies liées au stress oxydatif .
Inhibition de la COX-2
Certains dérivés de benzofurane ont été identifiés comme des inhibiteurs de la COX-2 . La COX-2 est une enzyme qui joue un rôle important dans l'inflammation et la douleur, ce qui fait de ces composés des candidats potentiels pour les médicaments anti-inflammatoires.
Inhibition enzymatique
Au-delà de l'AChE et de la BuChE, les dérivés de benzofurane ont été étudiés pour leurs effets inhibiteurs sur d'autres enzymes. Cela peut conduire à des applications dans le traitement de divers troubles liés aux enzymes .
Synthèse de molécules complexes
Le système cyclique benzofurane est un élément structural clé dans la synthèse de molécules complexes. De nouvelles méthodes de construction de ces cycles ont été développées, ce qui est crucial pour la préparation de composés polycycliques ayant des applications pharmaceutiques .
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives have been associated with a range of biological activities, indicating that they may influence several biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may have a range of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone has been studied for its interactions with several enzymes and proteins. It has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it interacts with tubulin, a protein that plays a critical role in cell division. By binding to tubulin, (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone on cellular processes have been extensively studied. It has been observed to induce apoptosis in various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . This compound influences cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, it can activate caspases, which are enzymes that play a crucial role in the execution of apoptosis .
Molecular Mechanism
At the molecular level, (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule formation . This inhibition leads to mitotic arrest and subsequent apoptosis. Additionally, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is metabolized through several pathways in the body. It undergoes phase I metabolism, primarily through oxidation by cytochrome P450 enzymes . The metabolites are then conjugated with glucuronic acid or sulfate in phase II metabolism, facilitating their excretion . The compound’s metabolism can affect its bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone within cells and tissues are mediated by various transporters and binding proteins . It can be actively transported into cells by organic anion transporters and distributed to different tissues, including the liver, kidneys, and tumor tissues . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
Within cells, (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is localized to specific subcellular compartments, including the cytoplasm and nucleus . Its localization is directed by targeting signals and post-translational modifications. For instance, the compound can be phosphorylated, which may affect its activity and function . The subcellular localization of the compound is crucial for its interaction with target biomolecules and its overall therapeutic efficacy.
Propriétés
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c17-14-10-3-1-2-4-11(10)21-16(14)15(18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPPXMQUYLRCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




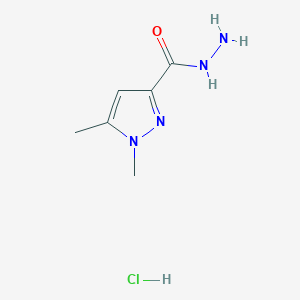

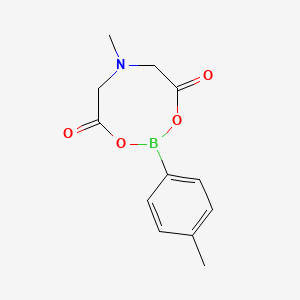
![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)
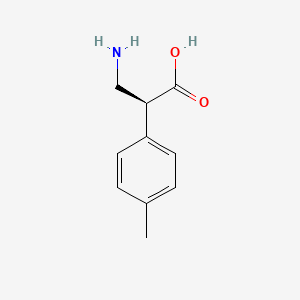
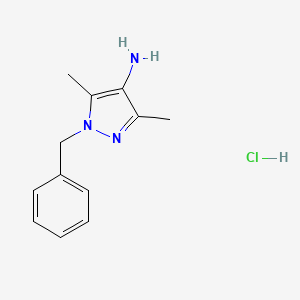
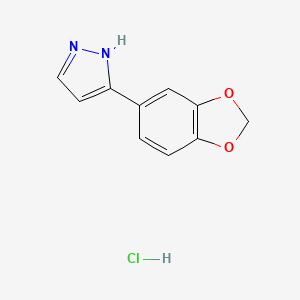
![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)
![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)
![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)
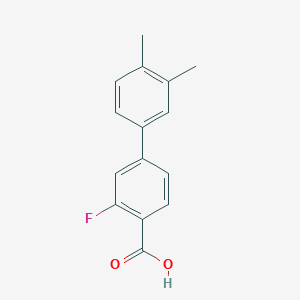
![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)
![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)